molecular formula C₁₇H₁₉N₅O₆S B1140973 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine CAS No. 109954-64-5

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine

Cat. No.: B1140973
CAS No.: 109954-64-5
M. Wt: 421.43
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Description

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine is a chemically modified nucleoside derived from 2'-deoxyguanosine, a fundamental building block of DNA. The modification involves the substitution of the 5'-hydroxyl group with a 4-methylbenzenesulfonate (tosyl) ester. The tosyl group may also serve as a protecting group in synthetic chemistry or a prodrug moiety in therapeutic applications, enabling controlled release of the active nucleoside .

Properties

IUPAC Name

[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-7-12-11(23)6-13(28-12)22-8-19-14-15(22)20-17(18)21-16(14)24/h2-5,8,11-13,23H,6-7H2,1H3,(H3,18,20,21,24)/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZERCZKEESOISM-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C3N=C(NC4=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676169
Record name 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109954-64-5
Record name 2-Amino-9-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine typically involves the esterification of 2’-deoxyguanosine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

    Biology: Employed in studies involving DNA replication and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 5’-(4-Methylbenzenesulfonate) 2’-Deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound targets enzymes involved in DNA synthesis, such as DNA polymerases, and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine and related compounds:

Compound Modification Key Properties Biological Relevance
2'-Deoxyguanosine Native nucleoside Participates in DNA synthesis; phosphorylated to dGMP, dGDP, dGTP . Substrate for DNA polymerases and kinases; implicated in metabolic pathways .
2'-Deoxyguanosine 5'-monophosphate (dGMP) 5'-phosphate group Charged nucleotide; precursor for dGDP/dGTP synthesis . Integral to DNA repair and replication; regulated by kinases/phosphatases .
Carbocyclic 2'-Deoxyguanosine Carbocyclic sugar (no ribose oxygen) Resists enzymatic degradation; competitive inhibitor of HBV polymerase . Antiviral activity via triphosphate incorporation into DNA .
O6-Alkyldeoxyguanosine O6-alkyl adduct (e.g., methyl, ethyl) Forms DNA adducts; detected via 32P-postlabeling . Biomarker for alkylating agent exposure; mutagenic potential .
This compound 5'-tosyl ester Lipophilic; may block phosphorylation or act as a prodrug . Potential use in prodrug design or as a synthetic intermediate .

Enzymatic Processing and Metabolic Pathways

  • Phosphorylation Efficiency: Native 2'-deoxyguanosine is efficiently phosphorylated by deoxycytidine kinase (dCK) to dGMP, with yields comparable to pyrimidine nucleosides (up to 95% conversion) . In contrast, the 5'-tosyl modification likely inhibits kinase activity, as bulky substituents sterically hinder enzyme binding .
  • Antiviral Activity: Carbocyclic 2'-deoxyguanosine inhibits hepatitis B virus (HBV) replication by forming a triphosphate derivative (Ki = 0.6 µM for HBV polymerase), which competes with dGTP . The 5'-tosyl derivative lacks a free hydroxyl for phosphorylation, preventing similar activity unless hydrolyzed intracellularly .
  • Toxicity: Deoxyguanosine derivatives (e.g., deoxyadenosine) exhibit lymphotoxicity due to preferential phosphorylation in lymphocytes . The 5'-tosyl group may mitigate toxicity by blocking phosphorylation .

Stability and Reactivity

  • Chemical Stability: The tosyl group enhances stability against phosphatases compared to phosphate esters (e.g., dGMP) but may hydrolyze under acidic or enzymatic conditions to release 2'-deoxyguanosine .

Biological Activity

5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine (CAS No. 109954-64-5) is a modified nucleoside that has garnered interest in various biological and pharmacological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the addition of a 4-methylbenzenesulfonate group to the 5' position of the deoxyguanosine molecule. This modification can influence its solubility, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides and integrate into nucleic acids. Its mechanism of action may involve:

  • Inhibition of Nucleic Acid Synthesis : By incorporating into RNA or DNA, it can disrupt normal nucleic acid synthesis, potentially leading to cell cycle arrest or apoptosis.
  • Modulation of Enzymatic Activity : The sulfonate group may interact with various enzymes involved in nucleic acid metabolism, influencing their activity and stability.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to 5'-(4-Methylbenzenesulfonate) derivatives. For instance, sulfonate derivatives have shown significant inhibition of cancer cell proliferation through mechanisms such as apoptosis and autophagy activation.

CompoundCell LineIC50 (µM)Mechanism
BS3K5620.172Apoptosis via p53 pathway
BS4K5620.173Autophagy activation
BS1HCT1160.239G2/M phase arrest

These findings suggest that 5'-(4-Methylbenzenesulfonate) derivatives could serve as promising scaffolds for developing new anticancer agents with improved selectivity and efficacy against various cancer cell lines .

Antiviral Activity

The modification of nucleosides often enhances their antiviral properties. Research indicates that similar sulfonated nucleosides can inhibit viral replication by interfering with viral RNA synthesis, making them candidates for further investigation in antiviral therapies.

Case Studies

  • Study on Anticancer Activity : A study involving the testing of several sulfonated derivatives on leukemia cell lines demonstrated that compounds like BS3 and BS4 exhibited potent anticancer activity with IC50 values below 0.3 µM. The research indicated that these compounds could induce apoptosis through both p53-dependent and independent pathways .
  • Mechanistic Insights : Another investigation into the cellular effects of these compounds revealed that they could cause significant changes in cell cycle distribution, particularly inducing G2/M phase arrest in cancer cells. This effect was attributed to the activation of specific signaling pathways associated with cell growth and survival .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

  • Development of Anticancer Therapies : Further exploration into its structure-activity relationship (SAR) could lead to the design of more effective anticancer agents.
  • Investigation into Antiviral Applications : Given its potential to inhibit viral replication, this compound could be explored as a therapeutic candidate for viral infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine
Reactant of Route 2
5'-(4-Methylbenzenesulfonate) 2'-Deoxyguanosine

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